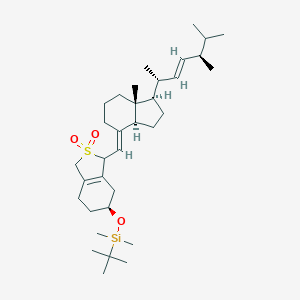
2-(2-Phenylanilino)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylanilino)acetohydrazide, also known as PAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Wirkmechanismus
2-(2-Phenylanilino)acetohydrazide exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes. Specifically, 2-(2-Phenylanilino)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 2-(2-Phenylanilino)acetohydrazide can alter the expression of various genes, leading to changes in cellular processes.
Biochemische Und Physiologische Effekte
2-(2-Phenylanilino)acetohydrazide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2-(2-Phenylanilino)acetohydrazide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases. Additionally, 2-(2-Phenylanilino)acetohydrazide has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Phenylanilino)acetohydrazide for lab experiments is its well-established synthesis method. Additionally, 2-(2-Phenylanilino)acetohydrazide is relatively stable and can be easily stored for long periods, making it a convenient compound to work with. However, one of the limitations of 2-(2-Phenylanilino)acetohydrazide is its potential toxicity. While 2-(2-Phenylanilino)acetohydrazide has been shown to be safe at low concentrations, higher concentrations may be toxic to cells.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Phenylanilino)acetohydrazide. One potential direction is the development of new cancer treatments based on the anti-cancer properties of 2-(2-Phenylanilino)acetohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Phenylanilino)acetohydrazide and its effects on cellular processes. Finally, the potential toxicity of 2-(2-Phenylanilino)acetohydrazide needs to be further studied to ensure its safety for use in scientific research.
In conclusion, 2-(2-Phenylanilino)acetohydrazide is a promising compound for scientific research with potential applications in cancer research, neurodegenerative disease treatment, and inflammatory disease treatment. Its well-established synthesis method, wide range of biochemical and physiological effects, and potential future directions make it an exciting area of research.
Synthesemethoden
2-(2-Phenylanilino)acetohydrazide can be synthesized through a simple reaction between 2-phenylaniline and ethyl chloroacetate in the presence of hydrazine hydrate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-Phenylanilino)acetohydrazide. This synthesis method has been well-established and is widely used in the scientific community.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylanilino)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-(2-Phenylanilino)acetohydrazide is in the field of cancer research. 2-(2-Phenylanilino)acetohydrazide has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments. Additionally, 2-(2-Phenylanilino)acetohydrazide has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
129248-73-3 |
|---|---|
Produktname |
2-(2-Phenylanilino)acetohydrazide |
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
2-(2-phenylanilino)acetohydrazide |
InChI |
InChI=1S/C14H15N3O/c15-17-14(18)10-16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,16H,10,15H2,(H,17,18) |
InChI-Schlüssel |
RYXCXBYRLLSOAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN |
Synonyme |
N-(biphenyl)glycylhydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



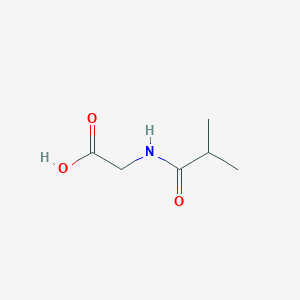
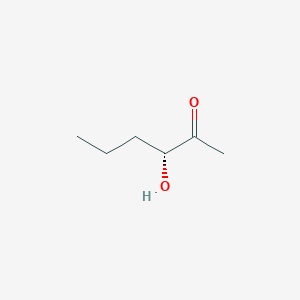
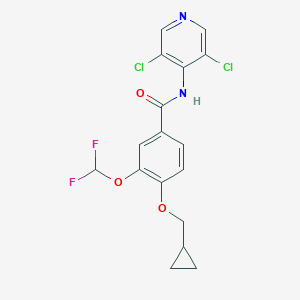
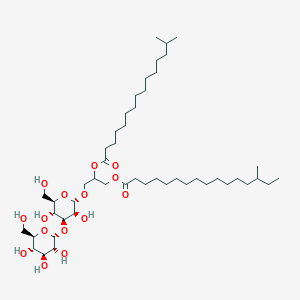


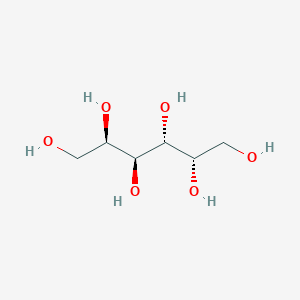

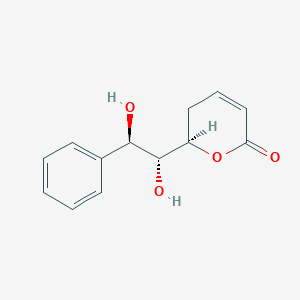
![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
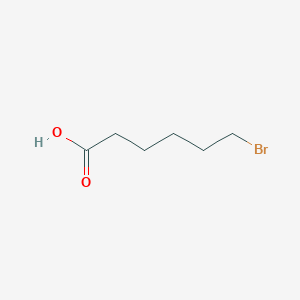
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
